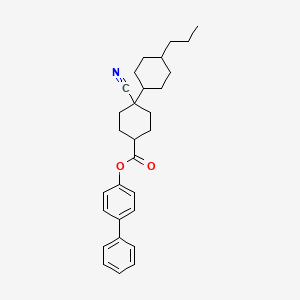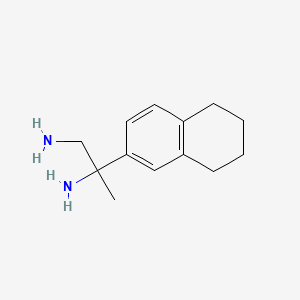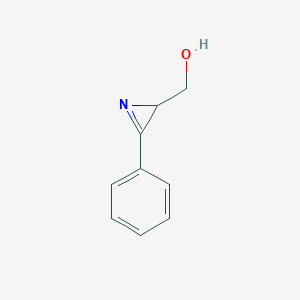
5-Isobutyl-5-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound that belongs to the class of pyrimidinetriones. These compounds are characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The presence of isobutyl and phenyl groups attached to the pyrimidinetrione ring imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine and benzaldehyde with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinetrione oxides, while reduction can produce reduced pyrimidinetrione derivatives.
Aplicaciones Científicas De Investigación
5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Propyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity.
Propiedades
Número CAS |
56383-73-4 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19) |
Clave InChI |
VTLDIXMCNYQGMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


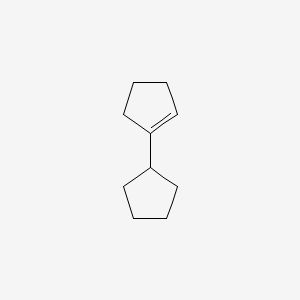
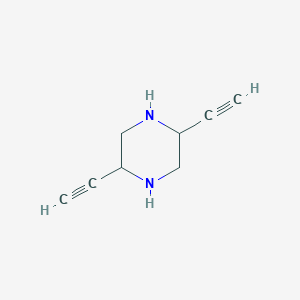
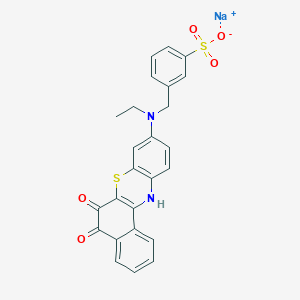


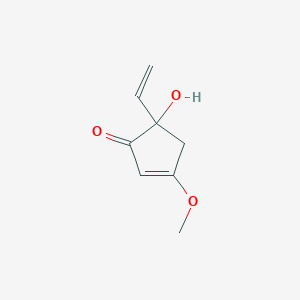

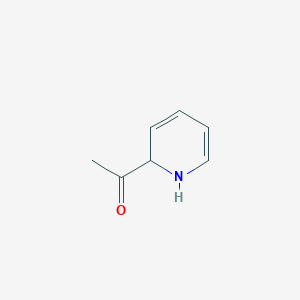
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)

